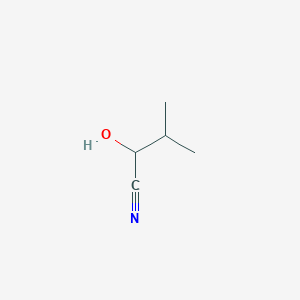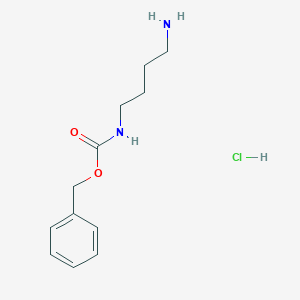
Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
Overview
Description
Benzene, 1-(1,1-dimethylethoxy)-4-methyl- (also known as 1,1-dimethylethoxybenzene) is a volatile organic compound (VOC) and aromatic hydrocarbon with a molecular formula of C8H10. It is a colorless liquid at room temperature and has a sweet, pungent odor. Benzene is a naturally occurring compound and is found in crude oil, natural gas, and coal tar. It is used in the production of many common products, such as gasoline, plastics, detergents, and solvents. It is also used in the manufacture of many synthetic compounds, such as rubber, dyes, and pharmaceuticals.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, have been used in peptide synthesis .
Mode of Action
Tert-butoxide, a related compound, is known to favor the hofmann product in elimination reactions due to its steric bulk . This suggests that 1-(tert-Butoxy)-4-methylbenzene may interact with its targets in a similar manner, favoring certain reactions due to its structure.
Biochemical Pathways
For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis .
Result of Action
Related compounds such as tert-butoxide are known to favor the hofmann product in elimination reactions due to their steric bulk . This suggests that 1-(tert-Butoxy)-4-methylbenzene may have similar effects.
Action Environment
It’s worth noting that the reactivity of related compounds can be influenced by the reaction medium . For instance, the basic strength of tert-butoxide depends on the medium, being very strong in DMSO but relatively weaker in benzene .
Biochemical Analysis
Biochemical Properties
1-(tert-Butoxy)-4-methylbenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 1-(tert-Butoxy)-4-methylbenzene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, affecting their function .
Cellular Effects
The effects of 1-(tert-Butoxy)-4-methylbenzene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1-(tert-Butoxy)-4-methylbenzene has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 1-(tert-Butoxy)-4-methylbenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which can result in altered drug metabolism and potential drug-drug interactions. Furthermore, 1-(tert-Butoxy)-4-methylbenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(tert-Butoxy)-4-methylbenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(tert-Butoxy)-4-methylbenzene can degrade into various byproducts, which may have different biological activities. Additionally, prolonged exposure to the compound can lead to cumulative effects on cells, such as increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 1-(tert-Butoxy)-4-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. For example, high doses of 1-(tert-Butoxy)-4-methylbenzene have been associated with liver toxicity and increased oxidative stress in animal models. These threshold effects highlight the importance of dose-dependent studies to understand the compound’s safety profile .
Metabolic Pathways
1-(tert-Butoxy)-4-methylbenzene is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its biological activity and toxicity, making it essential to study its metabolic pathways in detail .
Transport and Distribution
The transport and distribution of 1-(tert-Butoxy)-4-methylbenzene within cells and tissues are crucial for understanding its biological effects. The compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it can exert its toxic effects .
Subcellular Localization
1-(tert-Butoxy)-4-methylbenzene’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. Understanding the subcellular localization of 1-(tert-Butoxy)-4-methylbenzene is essential for elucidating its mechanism of action .
properties
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-5-7-10(8-6-9)12-11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETIWDPIODONQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165365 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15359-98-5 | |
| Record name | tert-Butyl p-tolyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15359-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015359985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





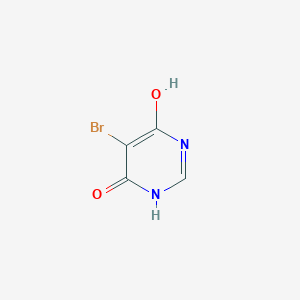
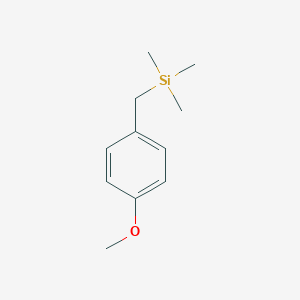

![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)


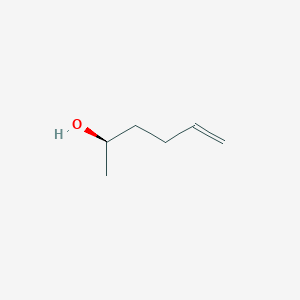
![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
